7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 181.12 g/mol. This compound is characterized by its unique oxazine ring structure, which consists of a benzene ring fused to an oxazine moiety. The presence of a fluorine atom at the 7-position enhances its chemical properties, making it an interesting target for various
Research indicates that 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits significant biological activities, including:
The synthesis of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several methods:
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications:
Interaction studies involving 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one focus on its binding affinity with different biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes, influencing metabolic pathways. These studies are crucial for understanding its potential therapeutic applications and mechanisms of action.
Several compounds share structural similarities with 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione | 321-69-7 | 0.98 |
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione | 76561-16-5 | 0.77 |
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione | 63480-10-4 | 0.76 |
7-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione | 40928-13-0 | 0.75 |
6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione | 4693-02-1 | 0.75 |
The uniqueness of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one lies in its specific fluorination pattern and resulting electronic properties compared to similar compounds. The fluorine atom at the 7-position contributes to its enhanced reactivity and potential selectivity in biological applications.